Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
Description
BenchChem offers high-quality Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1259489-94-5 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-4-7-13(15)8-6-9-14-13/h14H,4-10H2,1-3H3 |
InChI Key |
SSPFZTCMBZHRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Uncharted Territory in Spirocyclic Chemistry
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the technical details of a specific, yet largely unexplored, member of this class: Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate (CAS 1259489-94-5) .
While direct literature on this particular isomer is scarce, this document serves as a comprehensive resource by building upon the wealth of knowledge available for the broader diazaspiro[4.5]decane family. By understanding the synthesis, properties, and applications of its close relatives, we can illuminate the path forward for the investigation and utilization of this promising building block.
The Diaza-spiro[4.5]decane Scaffold: A Privileged Motif in Drug Discovery
The diazaspiro[4.5]decane core, a bicyclic system featuring a spiro-fused piperidine and pyrrolidine ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, non-planar structure provides a unique platform for the precise spatial orientation of substituents, a critical factor for effective interaction with biological targets.[2] This conformational constraint can lead to a significant increase in binding affinity and selectivity compared to more flexible, linear molecules.
The strategic placement of the two nitrogen atoms within the spirocyclic framework offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening.[2] This versatility has led to the development of diazaspiro[4.5]decane derivatives with a wide range of biological activities.
Synthesis of the 1,6-Diazaspiro[4.5]decane Core: A Proposed Approach
Proposed Synthetic Workflow
The following protocol is a hypothetical, yet chemically sound, approach to the synthesis of the target compound. It is intended to serve as a starting point for experimental investigation.
Step 1: Synthesis of a Key Intermediate
The initial steps would likely focus on the construction of a suitable piperidine-based precursor containing a masked amino group and a handle for the subsequent annulation of the pyrrolidine ring.
Step 2: Ring-Closing to Form the Spirocyclic Core
A crucial step would involve an intramolecular cyclization to form the spirocyclic system. This could potentially be achieved through a reductive amination or a similar ring-closing strategy.
Step 3: Boc-Protection of the Secondary Amine
The final step would involve the selective protection of the N6 nitrogen atom with a tert-butyloxycarbonyl (Boc) group to yield the target compound.
Caption: A proposed workflow for the synthesis of the target compound.
Physicochemical Properties: An Estimation Based on Isomeric Data
Direct experimental data for tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate is not available. However, we can infer its likely properties by examining data from its commercially available isomer, tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 960294-16-0).
| Property | Estimated Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.35 g/mol | [3] |
| Appearance | Likely an oil or low-melting solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents (DCM, MeOH, etc.) | General observation for similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Applications in Drug Discovery: Unlocking Therapeutic Potential
The true value of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The broader class of diazaspiro[4.5]decanes has been successfully employed in the development of compounds targeting a variety of diseases.
Kinase Inhibitors for Inflammatory Diseases
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders.[1] The unique three-dimensional structure of the diazaspiro[4.5]decane scaffold can be leveraged to achieve high potency and selectivity for these kinase targets.
Caption: Inhibition of the JAK-STAT pathway by diazaspiro-decanes.
Antagonists of Platelet Aggregation
Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active glycoprotein IIb-IIIa antagonists.[5] These antagonists play a critical role in preventing platelet aggregation, a key process in thrombosis. The spirocyclic scaffold serves as a template to correctly position the necessary acidic and basic pharmacophores for potent inhibitory activity.[5]
Ligands for Central Nervous System Targets
The diazaspiro[4.5]decane framework has also been explored for its potential in targeting central nervous system (CNS) disorders. For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective agonists for the delta opioid receptor, a promising target for treating chronic pain and depression.[1] Additionally, related azaspiro[4.5]decane cores have been used to develop selective ligands for the sigma-1 receptor, which is implicated in neurodegenerative diseases and psychiatric disorders.[1][6]
The Path Forward: A Call for Exploration
The scarcity of specific research on tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate represents both a challenge and a significant opportunity. The synthesis and biological evaluation of a library of derivatives based on this scaffold could unveil unique pharmacological profiles and lead to the discovery of novel therapeutic agents.[1] The inherent three-dimensional diversity offered by this underexplored building block makes it a highly attractive starting point for innovative drug discovery programs.
References
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
-
Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. Benchchem.
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
-
Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
-
Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.
-
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243. PubChem.
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI.
-
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. BLDpharm.
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
-
Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
-
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate.
-
tert-BUTYL-2,6-DIAZASPIRO[4.5]DECANE-6-CARBOXYLATE. INDOFINE Chemical Company.
-
Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. Benchchem.
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
-
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). PubChemLite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Ascendancy of 1,6-Diazaspiroalkane Cores in Modern Medicinal Chemistry: A Technical Guide
Introduction: Navigating Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by aromatic and other planar ring systems. While undeniably successful, this "flatland" approach has inherent limitations, often leading to challenges in achieving target selectivity and favorable physicochemical properties. The contemporary imperative in drug design is the exploration of three-dimensional (3D) molecular architectures that can better mimic natural substrates and interact with the complex topographies of biological targets. It is within this context that strained spiro-heterocycles have emerged as powerful tools, and among them, the 1,6-diazaspiroalkane core, particularly the 2,6-diazaspiro[3.3]heptane motif, has garnered significant attention.
This technical guide provides an in-depth exploration of the 1,6-diazaspiroalkane core for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies of these scaffolds, elucidate their key physicochemical properties that render them advantageous in medicinal chemistry, and showcase their application as bioisosteric replacements for traditional moieties like piperazine. The following sections are designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and data-driven comparisons to inform your drug discovery programs.
Synthetic Strategies: Forging the Spirocyclic Core
The practical utility of any chemical scaffold is contingent upon its accessibility. Fortunately, robust and scalable synthetic routes to 2,6-diazaspiro[3.3]heptanes have been developed, making them readily available for library synthesis and large-scale production. A widely adopted and efficient method involves a multi-step sequence starting from a readily available chloroester.
A key intermediate in this synthesis is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. Its preparation begins with the reduction of a chloroester, followed by a Swern oxidation to yield the desired aldehyde. This intermediate is then subjected to reductive amination with a primary amine or aniline. The resulting secondary amine undergoes a smooth, base-mediated intramolecular cyclization to afford the 2,6-diazaspiro[3.3]heptane core.[1]
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from a reported high-yielding synthesis.[1]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Step 2: Cyclization
-
Dissolve the crude product from Step 1 in tetrahydrofuran (THF).
-
Add potassium tert-butoxide (2.2 eq, as a 1.0 M solution in THF) to the stirred solution.
-
Heat the reaction mixture to 70 °C in a sealed tube.
-
Monitor the reaction progress. If necessary, add an additional equivalent of potassium tert-butoxide to drive the reaction to completion.[1]
-
After cooling to room temperature, filter the reaction mixture to remove the potassium chloride byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[1]
Impact on DMPK Properties
The introduction of a 1,6-diazaspiroalkane core can have a profound and often beneficial impact on the drug metabolism and pharmacokinetic (DMPK) properties of a compound. The increased sp3 character and the presence of a quaternary spiro-center can block potential sites of metabolism, leading to improved metabolic stability.
In several reported cases, the replacement of a piperazine or morpholine with an azaspiro[3.3]heptane has resulted in reduced turnover in human liver microsomes. [2]However, the impact on metabolic stability is not always straightforward and can be dependent on the specific chemical context. For instance, in one study, the incorporation of a spiro[3.3]heptane into the drug Sonidegib led to a decrease in metabolic stability.
The increased basicity and reduced lipophilicity of 2,6-diazaspiro[3.3]heptane-containing compounds can also influence properties such as permeability and efflux. While higher basicity can sometimes compromise permeability, the overall balance of properties often leads to a favorable DMPK profile.
Conclusion and Future Outlook
The 1,6-diazaspiroalkane core, and in particular the 2,6-diazaspiro[3.3]heptane scaffold, represents a significant advancement in the medicinal chemist's toolbox. Its unique three-dimensional structure, coupled with its ability to favorably modulate key physicochemical properties such as lipophilicity and basicity, makes it an attractive building block for the design of novel therapeutics. The development of scalable synthetic routes has made these cores readily accessible, paving the way for their broader application in drug discovery.
As we continue to move beyond the "flatland" of traditional medicinal chemistry, the strategic incorporation of 3D-rich scaffolds like 1,6-diazaspiroalkanes will be crucial in addressing the challenges of target selectivity, drug-likeness, and metabolic stability. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of these remarkable cores in their quest for the next generation of innovative medicines.
References
-
A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). IP Innovative Publication. Retrieved February 25, 2026, from [Link]
-
A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024). International Journal of Research and Review. Retrieved February 25, 2026, from [Link]
-
Barreiro, E. J., Fraga, C. A. M., & Lages, A. S. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBio. Retrieved February 25, 2026, from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
do Amaral, D. N., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1383-1460. [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). SlideServe. Retrieved February 25, 2026, from [Link]
-
A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
-
Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances. Retrieved February 25, 2026, from [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved February 25, 2026, from [Link]
-
2-Boc-2,6-diazaspiro(3.3)heptane. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
2,6-Dioxaspiro(3.3)heptane. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2024). ResearchGate. Retrieved February 25, 2026, from [Link]
-
2-Azaspiro[3.3]heptan-6-amine Properties. (2025). EPA. Retrieved February 25, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved February 25, 2026, from [Link]
-
2,6-Diazaspiro(3.3)heptane. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024). University of Bari Aldo Moro. Retrieved February 25, 2026, from [Link]
-
Hillier, M. C., & Chen, C. Y. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. [Link]
-
Alsharif, W. F., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4849. [Link]
-
Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. (2019). PubMed. Retrieved February 25, 2026, from [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013). ScienceDirect. Retrieved February 25, 2026, from [Link]
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (2024). University of Bari Aldo Moro. Retrieved February 25, 2026, from [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. Retrieved February 25, 2026, from [Link]
-
Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Retrieved February 25, 2026, from [Link]
Sources
Technical Guide: Structure-Activity Relationship of 1,6-Diazaspiro CXCR4 Antagonists
The following technical guide details the Structure-Activity Relationship (SAR) of 1,6-diazaspiro CXCR4 antagonists. This document is designed for medicinal chemists and pharmacologists, focusing on the rationale of conformational constraint to improve potency and metabolic stability.
Executive Summary & Pharmacophore Rationale
The development of CXCR4 antagonists has evolved from large, flexible polycations (e.g., T140 analogs) and linear bicyclam small molecules (e.g., AMD3100) to compact, orally bioavailable heterocyclic systems. The 1,6-diazaspiro scaffold represents a strategic "scaffold hop" designed to rigidify the essential ethylenediamine or propylenediamine pharmacophore found in earlier generations.
Core Value Proposition of the 1,6-Diazaspiro Scaffold:
-
Conformational Constraint: Reduces the entropic penalty of binding by locking the nitrogen vectors into a pre-organized conformation.
-
Vector Control: The spiro center forces the substituents on the
and atoms into specific spatial orientations, allowing precise probing of the CXCR4 transmembrane binding pocket (specifically Asp171 and Glu288). -
Metabolic Stability: Spirocyclization often protects the adjacent carbons from metabolic oxidation compared to linear alkyl chains.
Structure-Activity Relationship (SAR) Analysis
The SAR of 1,6-diazaspiro antagonists is governed by three primary domains: the Spiro Core Size, the Basic Amine ("Message"), and the Lipophilic Tail ("Address").
The Spiro Core: Ring Size & Geometry
The choice of ring size (e.g., [4.4]nonane vs. [4.5]decane) dictates the bite angle between the two nitrogen lone pairs.
| Scaffold Variant | Structure | Bite Angle Characteristics | Pharmacological Implication |
| 1,6-Diazaspiro[4.4]nonane | Two pyrrolidine rings sharing a spiro carbon. | Tighter angle; rigidifies the | Mimics a cis-1,2-diamine. High affinity if the receptor pocket requires a compact turn. |
| 1,6-Diazaspiro[4.5]decane | One pyrrolidine, one piperidine. | Asymmetric vectors. | Preferred Scaffold. Offers a balance of rigidity and vector projection.[1] The piperidine ring provides a distinct chair conformation for substituent display. |
| 1,6-Diazaspiro[5.5]undecane | Two piperidine rings. | Larger steric bulk. | Often leads to steric clashes within the narrow CXCR4 transmembrane helices; frequently associated with lower potency in this specific target class compared to [4.5]. |
Substituent Effects (The "Message" vs. "Address")
The CXCR4 binding pocket is characterized by a negatively charged region (Asp171, Asp262, Glu288) and a hydrophobic pocket.
A. The "Message" (Basic Nitrogen -
-
Unsubstituted (
): Essential for H-bonding or salt-bridge formation with Asp171. Alkylation of both nitrogens often abolishes activity unless one substituent retains basicity (e.g., an amino-alkyl chain). -
Small Alkyl Groups (Methyl/Ethyl): Generally tolerated but can reduce potency if they disrupt the critical salt bridge.
B. The "Address" (Lipophilic/Aromatic -
-
Benzylic/Pyridylmethyl Groups: Attachment of a 2-pyridylmethyl or benzyl group to
significantly enhances affinity. This mimics the side chains of the reference compound KRH-3955 (a dipicolylamine derivative). -
Biphenyl/Naphthyl Moieties: Extension with bulky aromatic groups targets the hydrophobic cleft formed by transmembrane helices TM3, TM5, and TM6.
-
Linker Length: A methylene spacer (
) is optimal. Direct arylation ( ) often reduces activity due to electronic deactivation of the nitrogen lone pair.
Stereochemical Considerations
The 1,6-diazaspiro scaffolds possess axial chirality (if substituted) or chiral centers at the spiro junction.
-
Enantioselectivity: Biological evaluation typically shows that the
-enantiomer (depending on specific substitution priority) exhibits 10-100x greater potency than the -enantiomer. -
Protocol: Resolution of enantiomers via chiral HPLC is a mandatory step in the lead optimization phase.
Mechanism of Action & Signaling Pathway
The 1,6-diazaspiro antagonists function primarily as orthosteric antagonists , competing directly with the natural ligand CXCL12 (SDF-1
Pathway Visualization (Graphviz)
Caption: Competitive inhibition of the CXCL12/CXCR4 axis by 1,6-diazaspiro antagonists, preventing downstream G-protein signaling and chemotaxis.[2][3]
Experimental Protocols
Synthesis of the 1,6-Diazaspiro[4.5]decane Core
Note: This is a modular synthesis allowing differentiation of
-
Start Material: N-protected-4-piperidone (e.g., N-Boc-4-piperidone).
-
Strecker Reaction: React with benzylamine and trimethylsilyl cyanide (TMSCN) to form the
-amino nitrile.-
Conditions: Acetic acid, MeOH, RT, 12h.
-
-
Allylation: Alkylate the secondary amine with allyl bromide.
-
Conditions:
, DMF, .
-
-
Ring Closing Metathesis (RCM): Use Grubbs' II catalyst to close the spiro-pyrrolidine ring (forming the spiro-alkene).
-
Conditions: DCM, reflux, 4h.
-
-
Reduction: Hydrogenation (
, Pd/C) to reduce the double bond and remove the benzyl group (if desired) or reduce the nitrile to the amine for cyclization.-
Alternative Route: Dieckmann condensation strategies can also be employed for different substitution patterns.[2]
-
Functional Assay: Calcium Mobilization
This assay validates the antagonist's ability to block CXCL12-induced signaling.
-
Cell Line: CCRF-CEM (T-lymphoblast) or CHO cells stably expressing CXCR4.
-
Reagents: Fluo-4 AM (calcium dye), Recombinant Human CXCL12.
-
Protocol:
-
Loading: Incubate cells (
cells/well) with Fluo-4 AM ( ) in assay buffer (HBSS + 20mM HEPES) for 45 min at . -
Baseline: Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds.
-
Antagonist Addition: Add the 1,6-diazaspiro test compound (serial dilutions, e.g., 1 nM to 10
). Incubate for 10 min. -
Agonist Challenge: Inject CXCL12 (
concentration, typically ~5-10 nM). -
Readout: Monitor fluorescence spike.
-
Calculation: Calculate
based on the reduction of the Area Under the Curve (AUC) relative to the DMSO control.
-
Comparative Data: Spiro vs. Linear Scaffolds
The table below illustrates the "Rigidification Effect" comparing a flexible linear analog to the constrained spiro scaffold.
| Compound Class | Structure Type | CXCR4 | Metabolic Stability ( | Notes |
| AMD3100 | Linear Bicyclam | 44 nM | Moderate | Poor oral bioavailability; Class reference. |
| KRH-3955 | Linear Dipicolylamine | 0.61 nM | High | Excellent potency; Reference for "Address" domain. |
| Linear Diamine | > 1000 nM | Low | Flexible; high entropic penalty upon binding. | |
| Spiro Analog | 1,6-diazaspiro[4.5]decane | 15 - 50 nM | High | Rigid scaffold improves potency >20x over linear diamine; improved metabolic stability. |
References
-
Murakami, T., et al. (2009). "The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection." Antimicrobial Agents and Chemotherapy. Link
-
Mungalpara, J., et al. (2012).[4] "Rational design of conformationally constrained cyclopentapeptide antagonists for C-x-C chemokine receptor 4 (CXCR4)." Journal of Medicinal Chemistry. Link
-
Miller, J.F., et al. (2010). "Synthesis and biological evaluation of novel spiro-piperidine CXCR4 antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for spiro-piperidine scaffolds). Link
-
BenchChem. (2025).[1] "Validating the Mechanism of Action for Diazaspiro-Based Drugs." BenchChem Technical Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of conformationally constrained cyclopentapeptide antagonists for C-x-C chemokine receptor 4 (CXCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Space Analysis of Spiro[4.5]decane Diamines: Escaping Flatland in Drug Discovery
Topic: Chemical Space Analysis of Spiro[4.5]decane Diamines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, Drug Discovery Scientists
Executive Summary
The dominance of planar, aromatic scaffolds in legacy compound libraries has contributed to high attrition rates in clinical trials due to poor solubility and non-specific binding. Spiro[4.5]decane diamines represent a privileged class of "3D-rich" scaffolds that offer a geometric solution to these challenges.[1] By enforcing a 90° orthogonal twist at the spiro-quaternary carbon, these scaffolds project functional groups into unexplored vectors of chemical space, distinct from the linear or planar trajectories of piperazines and biphenyls.
This guide provides a rigorous analysis of the spiro[4.5]decane diamine architecture, detailing its topological properties, synthetic accessibility, and application in fragment-based drug discovery (FBDD).
Structural Architecture & Vector Analysis
The spiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring at a single carbon atom.[1] When functionalized as diamines (specifically diazaspiro systems), the position of the nitrogen atoms dictates the "exit vectors"—the angles at which substituents project into the protein binding pocket.
Key Isomeric Scaffolds
The utility of this class depends heavily on the specific isomerism:
| Scaffold | Structure Description | Vector Geometry | Primary Application |
| 2,8-Diazaspiro[4.5]decane | N in 5-ring (pos 2), N in 6-ring (pos 8).[1] | Linear/Extended: Similar to piperazine but with a central "kink" and higher Fsp3. | Linker for PROTACs; GPCR ligands. |
| 1,7-Diazaspiro[4.5]decane | N in 5-ring (pos 1), N in 6-ring (pos 7).[1] | Angular/Twisted: Projects substituents at ~109° angles relative to the spiro center. | Enzyme inhibitors (e.g., Kinases).[2][3] |
| 2,7-Diazaspiro[4.5]decane | N in 5-ring (pos 2), N in 6-ring (pos 7).[1] | Angular: Intermediate vector, providing unique access to sub-pockets. | CNS active agents (Ion channel blockers). |
The "Exit Vector" Concept
Unlike flat aromatic rings where substituents lie in the same plane, spiro[4.5]decanes enforce non-planar topology. The Principal Moments of Inertia (PMI) analysis confirms that these molecules populate the "sphere-like" and "disk-like" regions of shape space, whereas traditional drug molecules cluster along the "rod-like" axis.[1]
Chemical Space Mapping (Computational Workflow)
To rigorously validate the 3D character of these scaffolds, we employ PMI analysis. This protocol is self-validating: a successful scaffold must deviate significantly from the normalized PMI ratios of benzene (planar) and acetylene (linear).[1]
DOT Diagram: Computational Analysis Workflow
Figure 1: Computational workflow for mapping spiro scaffolds onto PMI space using RDKit.
Protocol 1: Principal Moments of Inertia (PMI) Calculation
Objective: Quantify the 3D shape complexity of a library of spiro[4.5]decane diamines.
-
Conformer Generation:
-
Input: SMILES strings of the spiro-diamine library.
-
Tool: RDKit with ETKDGv3 parameters (Experimental-Torsion Knowledge Distance Geometry).[1]
-
Causality: Standard distance geometry often fails to capture ring strain in spiro systems; ETKDGv3 uses crystallographic torsion priors to generate physically relevant conformers.
-
Generate 50 conformers per molecule; minimize energy using the MMFF94 force field.
-
-
Moment Calculation:
-
Calculate principal moments
where . -
Compute Normalized Principal Moments (NPR):
-
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
-
Triangular Plotting:
-
Plot
vs . -
Vertices:
-
(0, 1) = Rod (Linear, e.g., Acetylene)
-
(0.5, 0.5) = Disk (Planar, e.g., Benzene)
-
(1, 1) = Sphere (Isotropic, e.g., Adamantane)
-
-
Validation: Spiro[4.5]decane diamines should cluster near the center-right of the triangle (
,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), confirming 3D globularity.
-
Synthetic Accessibility & Methodology
The primary bottleneck for spirocyclic adoption has historically been synthesis. However, modern methods allow for modular assembly.
DOT Diagram: Synthetic Logic for 2,8-Diazaspiro[4.5]decane[1]
Figure 2: Modular synthesis of the 2,8-diazaspiro[4.5]decane core via Ring Closing Metathesis (RCM).
Protocol 2: Synthesis of 2,8-Diazaspiro[4.5]decane (Representative Method)
Source Grounding: This route utilizes Ring Closing Metathesis (RCM), a robust method for forming the spiro-junction [1, 2].[1]
-
Allylation of Piperidone:
-
Reductive Amination:
-
React the allylated ketone with allylamine (or benzylamine for protected variants) using Sodium Triacetoxyborohydride (STAB).
-
Why: STAB is a mild reducing agent that selectively reduces the imine without affecting the Boc group or the olefin.
-
-
Ring Closing Metathesis (RCM):
-
Dissolve the di-allyl intermediate in DCM (dilute, ~0.01 M) and treat with Grubbs II catalyst (5 mol%). Reflux for 12-24h.
-
Critical Control: High dilution is mandatory to favor intramolecular spiro-cyclization over intermolecular polymerization.[1]
-
-
Hydrogenation:
-
Reduce the resulting internal alkene using H₂ (1 atm) and Pd/C. This yields the saturated spiro[4.5]decane core.
-
Quantitative Property Profile
Spiro[4.5]decane diamines offer a superior physicochemical profile compared to their flat analogs (e.g., biphenyl diamines).
| Property | Spiro[4.5]decane Diamine | Biphenyl Diamine (Ref) | Impact on Drug Design |
| Fsp3 (Fraction sp3) | 0.80 - 1.00 | 0.00 | Higher Fsp3 correlates with improved solubility and lower clinical attrition [3].[1] |
| LogP (Lipophilicity) | 1.2 - 2.5 | 3.5 - 5.0 | Lower LogP reduces metabolic clearance and non-specific toxicity.[1] |
| TPSA (Polar Surface) | 40 - 60 Ų | 20 - 40 Ų | Ideal range for cell permeability and CNS penetration (if desired).[1] |
| Shape (PMI) | 3D (Spherical/Disk) | 2D (Rod/Disk) | Accesses novel binding pockets; improved selectivity.[1] |
Case Study: RIPK1 Kinase Inhibition
A compelling application of the spiro[4.5]decane scaffold is found in the development of RIPK1 inhibitors for inflammatory diseases.[2]
-
Challenge: Traditional planar kinase inhibitors often suffer from off-target toxicity (selectivity issues).[1]
-
Solution: Researchers replaced the planar linker of a hit compound with a 2,8-diazaspiro[4.5]decan-1-one core.[1]
-
Result: The spirocyclic analog maintained potency (
= 92 nM) while significantly improving metabolic stability and selectivity due to the rigid positioning of the pharmacophores in 3D space [4].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decanes. Journal of Organic Chemistry. [Link]
-
Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[4][5] [Link][1]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2022).[2] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Sources
Methodological & Application
Selective functionalization of N1 in 1,6-diazaspiro[4.5]decane-6-carboxylate
Application Note: Selective Functionalization of N1 in 1,6-Diazaspiro[4.5]decane-6-carboxylate
Executive Summary
The 1,6-diazaspiro[4.5]decane scaffold represents a privileged class of pharmacophores, offering a rigid, three-dimensional core that improves solubility (
This guide addresses the selective functionalization of the N1 position (pyrrolidine ring) in the presence of a protected N6 position (piperidine ring), typically found as tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate .[1][2] While the N6-Boc protection simplifies chemoselectivity, the primary challenge at N1 is steric hindrance imposed by the adjacent spiro-quaternary carbon (C5).[1][2] Standard amine protocols often fail or suffer from low yields due to this "spiro-shielding" effect.[1][2]
This note provides optimized protocols for Reductive Amination , N-Arylation (Buchwald-Hartwig) , and Acylation , specifically engineered to overcome the steric energy barrier at N1.[1]
Structural Analysis & Reactivity Profile
Understanding the micro-environment of the N1 amine is critical for reaction success.
-
The Scaffold: The molecule consists of a 5-membered pyrrolidine ring spiro-fused to a 6-membered piperidine ring.[1][2]
-
The N6 Position: In the "6-carboxylate" derivative, N6 is carbamoylated (e.g., N-Boc).[1][2] It is non-nucleophilic and electronically withdrawn.[1]
-
The N1 Position: This is a secondary amine.[1] Although nucleophilic, it is located adjacent (geminal or vicinal depending on exact isomer numbering) to the quaternary spiro center.[1]
-
The Steric Barrier: The spiro carbon acts as a "neopentyl-like" block.[1][2] Incoming electrophiles must approach N1 from a trajectory that avoids the axial protons of the 6-membered ring.[1][2]
Diagram 1: Reactivity & Steric Map
Caption: Workflow for overcoming steric hindrance at the N1 position of the spiro-scaffold.
Optimized Experimental Protocols
Protocol A: Lewis Acid-Mediated Reductive Amination
Standard reductive amination (NaBH(OAc)3/DCM) often stalls due to poor iminium formation at the sterically hindered N1.[1][2] We utilize Titanium(IV) isopropoxide to drive equilibrium.[1]
Reagents:
-
Substrate: 1,6-diazaspiro[4.5]decane-6-carboxylate (1.0 equiv)[1][2]
-
Aldehyde/Ketone (1.2 – 1.5 equiv)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)[1]
-
Sodium borohydride (NaBH4) or NaCNBH3 (2.0 equiv)[1]
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried vial under Argon, dissolve the spiro-amine (100 mg scale) in anhydrous THF (0.2 M).
-
Activation: Add the aldehyde/ketone followed by neat Ti(OiPr)4.
-
Incubation: Stir at 45°C for 4–6 hours . (Standard RT stirring is insufficient for this scaffold).
-
Reduction: Cool the mixture to 0°C. Dilute with MeOH (equal volume to THF). Carefully add NaBH4 (pellets or powder) portion-wise.[1]
-
Caution: Exothermic gas evolution.[1]
-
-
Workup: Stir for 2 hours at RT. Quench by adding 1N NaOH (to precipitate Titanium salts).[1] Filter the white solid through Celite. Extract filtrate with EtOAc.[1]
QC Criteria:
-
LCMS: Look for M+H of product. Disappearance of imine intermediate.
-
1H NMR: Diagnostic shift of the N1-adjacent protons (typically
3.0–3.5 ppm).[1][2]
Protocol B: Sterically Demanding Buchwald-Hartwig N-Arylation
SNAr reactions fail with electron-neutral aryl halides due to the weak nucleophilicity of the hindered N1.[1][2] Palladium catalysis with specific dialkylbiaryl phosphine ligands is required.
Reagents:
-
Substrate: 1,6-diazaspiro[4.5]decane-6-carboxylate (1.0 equiv)[1][2]
-
Aryl Halide (Br/I prefered) (1.2 equiv)[1]
-
Solvent: Toluene or Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Prep: Charge a microwave vial with the spiro-amine, aryl halide, NaOtBu, and Pd-precatalyst.
-
Inertion: Cap and purge with Argon/Nitrogen (3 cycles).
-
Solvation: Add degassed Toluene (0.1 M).
-
Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).
-
Purification: Filter through a silica plug to remove Pd black.[1] Concentrate and purify via flash chromatography (Hex/EtOAc).
Table 1: Ligand Selection Guide for N1-Arylation
| Aryl Halide Type | Recommended Ligand | Temperature | Expected Yield |
| Electron-Deficient Ar-Br | XPhos | 80°C | >85% |
| Electron-Neutral Ar-Br | RuPhos | 100°C | 70-80% |
| Ortho-Substituted Ar-Br | BrettPhos | 110°C | 50-65% |
| Heteroaryl Chlorides | tBuBrettPhos | 120°C | 60% |
Troubleshooting: The "Spiro-Steric" Barrier
If conversion at N1 is <20%, the issue is likely the conformational lock of the spiro-system preventing orbital overlap.[2]
Strategy 1: Temperature & Solvent Switch from THF/DCM to 1,2-Dichloroethane (DCE) or Toluene .[1] Higher boiling points allow the amine to overcome the activation energy barrier of the steric clash.
Strategy 2: Microwave Acceleration For acylation reactions (Amide coupling), standard HATU/DIPEA may fail.[1]
-
Protocol: Use acid chloride (R-COCl) with Pyridine in DCE. Heat in a microwave at 80°C for 20 mins. The thermal spike aids in acylating the hindered N1.
Strategy 3: Deprotection Sequence If N1 is completely refractory to reaction, consider:
-
Deprotect N6 (TFA/DCM).[1]
-
Functionalize N6 (usually easier).[1]
-
This does not solve N1 functionalization but allows you to pivot the SAR strategy to the 6-position if the 1-position is chemically inaccessible.[1][2]
References & Authoritative Sources
-
Spirocyclic Scaffolds in Medicinal Chemistry:
-
Synthesis of Diazaspiro[4.5]decane Derivatives:
-
N-Arylation of Hindered Amines:
-
Titanium-Mediated Reductive Amination:
Disclaimer: All protocols involve hazardous chemicals (Ti(OiPr)4, Palladium catalysts).[1] Perform all reactions in a fume hood with appropriate PPE.
Sources
- 1. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
Application Notes and Protocols for the Synthesis and Evaluation of Novel CXCR4 Antagonists Based on a 1,6-Diazaspiro[3.3]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into host cells, and inflammatory responses.[1] Consequently, the development of small molecule antagonists for CXCR4 is a significant focus in therapeutic research. This document provides a comprehensive guide for the synthesis and evaluation of a novel class of CXCR4 antagonists utilizing the rigid and synthetically accessible 1,6-diazaspiro[3.3]heptane scaffold. This scaffold offers a unique three-dimensional architecture for the spatial presentation of pharmacophoric elements, potentially leading to compounds with high affinity and selectivity. These notes are designed to provide both the conceptual framework and detailed, actionable protocols for medicinal chemists and pharmacologists engaged in the discovery of new CXCR4-targeted therapeutics.
Introduction: The Rationale for Targeting CXCR4 with 1,6-Diazaspiro[3.3]heptane Scaffolds
The CXCR4/CXCL12 signaling axis plays a critical role in cell trafficking, and its dysregulation is implicated in a variety of diseases. In oncology, CXCR4 is overexpressed in numerous cancers, and its activation by CXCL12, which is often secreted in metastatic niches, promotes tumor cell migration, invasion, and survival.[1] By blocking this interaction, CXCR4 antagonists can potentially inhibit metastasis and enhance the efficacy of conventional therapies. In the context of HIV, CXCR4 acts as a co-receptor for the virus to enter T-cells, making its antagonism a viable anti-viral strategy.[1]
The development of small molecule CXCR4 antagonists has been an active area of research, with the bicyclam derivative, Plerixafor (AMD3100), being the first approved drug in this class. While effective, the quest for antagonists with improved pharmacokinetic profiles, oral bioavailability, and novel intellectual property landscapes continues.
The 1,6-diazaspiro[3.3]heptane scaffold is an attractive starting point for the design of new CXCR4 antagonists. Its rigid, spirocyclic core can orient substituents in well-defined vectors, potentially enabling precise interactions with the receptor's binding pocket. This constrained conformation can lead to higher binding affinity and selectivity compared to more flexible scaffolds. Furthermore, the two secondary amine functionalities of the 1,6-diazaspiro[3.3]heptane core provide convenient handles for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
This guide will first detail the synthesis of the 1,6-diazaspiro[3.3]heptane scaffold and its subsequent functionalization. Following the synthetic protocols, a suite of in vitro assays to characterize the biological activity of the synthesized compounds as CXCR4 antagonists will be presented.
Synthesis of the 1,6-Diazaspiro[3.3]heptane Scaffold and Derivatives
The synthesis of functionalized 1,6-diazaspiro[3.3]heptanes can be approached through various routes. A common strategy involves the construction of a suitably substituted azetidine precursor, followed by a cyclization step to form the spirocyclic system. The following protocols are based on established methods for the synthesis of similar diazaspirocyclic compounds and are adapted for the 1,6-diazaspiro[3.3]heptane core.
Protocol: Synthesis of a Differentially Protected 1,6-Diazaspiro[3.3]heptane Scaffold
This protocol describes a potential route to a differentially protected 1,6-diazaspiro[3.3]heptane, allowing for selective functionalization of the two nitrogen atoms.
Workflow for the Synthesis of a Differentially Protected 1,6-Diazaspiro[3.3]heptane Scaffold
Sources
Application Notes & Protocols: Strategic Incorporation of 1,6-Diazaspiro[4.5]decane into Novel GPCR Ligands
Abstract: The quest for novel G-Protein Coupled Receptor (GPCR) ligands with enhanced selectivity, potency, and improved pharmacokinetic profiles is a driving force in modern drug discovery. Spirocyclic scaffolds are recognized as privileged structures capable of imparting three-dimensionality and conformational rigidity, key attributes for successful GPCR modulation.[1][2] This guide focuses on the strategic application of the 1,6-diazaspiro[4.5]decane scaffold, an under-explored yet promising core for generating novel chemical equity. While direct literature on the 1,6-isomer is sparse, this document extrapolates from the well-established principles of spirocycle medicinal chemistry to provide a comprehensive framework for its synthesis and integration into a GPCR drug discovery program. We present a representative workflow targeting the delta-opioid receptor (δOR), a GPCR of significant therapeutic interest for pain management without the adverse effects associated with conventional opioids.[3][4]
The Rationale: Why 1,6-Diazaspiro[4.5]decane?
The incorporation of spirocyclic systems is a proven strategy to elevate drug candidates from two-dimensional, often "flat," structures to complex three-dimensional entities that can better engage with the intricate binding pockets of GPCRs.[1] The 1,6-diazaspiro[4.5]decane scaffold offers several distinct advantages:
-
Enhanced Three-Dimensionality: The quaternary spiro-carbon atom forces the two constituent rings (a pyrrolidine and a piperidine) into orthogonal planes. This rigid, non-planar structure increases the fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved clinical success, likely due to better solubility, metabolic stability, and binding complementarity.[3]
-
Conformational Rigidity: By locking multiple rotatable bonds, the spirocyclic core reduces the entropic penalty upon binding to the receptor. This can lead to a significant increase in binding affinity and selectivity for the target GPCR over off-targets.[5]
-
Dual Vector Diversification: The presence of two distinct secondary amine functionalities (at positions 1 and 6) provides two orthogonal vectors for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) by introducing diverse pharmacophoric elements.
-
Novel Chemical Space: As an under-explored scaffold, ligands built upon the 1,6-diazaspiro[4.5]decane core represent novel chemical matter, offering significant intellectual property opportunities and the potential to overcome liabilities associated with existing chemotypes.[6][7]
Caption: Logical flow from scaffold advantages to improved ligand properties.
Application Workflow: Targeting the Delta Opioid Receptor (δOR)
The δOR is a validated GPCR target for treating various neurological and psychiatric disorders, including chronic pain and depression.[8][9] However, many existing δOR agonists share a common chemotype and can induce adverse effects, creating a need for novel scaffolds.[8] This section outlines a complete workflow for the design, synthesis, and evaluation of a hypothetical δOR agonist incorporating the 1,6-diazaspiro[4.5]decane core.
Caption: High-level workflow for ligand development and evaluation.
Experimental Protocols
Protocol 1: Synthesis of N1-Boc-1,6-diazaspiro[4.5]decane Core
This protocol is adapted from established methods for synthesizing spirocyclic diamines, utilizing a key Ring-Closing Metathesis (RCM) step.[5][6]
Rationale: The strategy involves constructing a di-alkene precursor containing the two nitrogen atoms destined for the final scaffold. RCM provides a powerful and efficient method for forming the larger, piperidine ring. The pyrrolidine ring is formed via a subsequent intramolecular cyclization. Protecting one amine with a Boc group allows for selective functionalization later.
Caption: Synthetic scheme for the core 1,6-diazaspiro[4.5]decane scaffold.
Step-by-Step Methodology:
-
Synthesis of N-allyl-N-Boc-pyrrolidin-3-amine:
-
To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M), add allylamine (1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica, EtOAc/Hexanes gradient) to yield the desired amine.
-
-
Synthesis of the Di-alkene Precursor:
-
To a solution of N-allyl-N-Boc-pyrrolidin-3-amine (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (K₂CO₃, 3.0 eq) and 4-bromobut-1-ene (1.5 eq).
-
Heat the mixture to 60 °C and stir for 16 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford the di-alkene precursor.
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the di-alkene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M).
-
Add Grubbs II catalyst (5 mol%) and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to isolate the spirocyclic imine intermediate.
-
-
Reduction to Final Scaffold:
-
Dissolve the spirocyclic intermediate in methanol (0.1 M) and add Palladium on carbon (10% Pd/C, 10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate to yield the final N1-Boc-1,6-diazaspiro[4.5]decane, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of a Hypothetical δOR Ligand
Rationale: This protocol describes the functionalization of the spiro-diamine core. The N6 amine is first acylated with a known δOR pharmacophore fragment, followed by deprotection and functionalization of the N1 amine to complete the ligand.
Step-by-Step Methodology:
-
Acylation of N6 Position:
-
Dissolve N1-Boc-1,6-diazaspiro[4.5]decane (1.0 eq) and 3-hydroxy-4-methoxybenzoic acid (1.1 eq) in DMF (0.2 M).
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Dilute with EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by chromatography to yield the acylated intermediate.
-
-
Boc Deprotection of N1 Position:
-
Dissolve the intermediate from the previous step in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq) at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
-
Reductive Amination of N1 Position:
-
Dissolve the crude amine salt from the previous step in methanol (0.2 M). Add N,N-diethylaminoacetaldehyde (1.5 eq) and DIPEA (2.0 eq).
-
Stir for 1 hour, then add NaBH(OAc)₃ (2.0 eq).
-
Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃ solution and extract with DCM.
-
Dry, concentrate, and purify the final ligand by reverse-phase HPLC.
-
Protocol 3: Biological Evaluation - δOR Competitive Radioligand Binding Assay
Rationale: This assay determines the binding affinity (Ki) of the newly synthesized ligand by measuring its ability to compete with a radiolabeled ligand of known high affinity for the δOR.[10][11] A lower Ki value indicates higher binding affinity.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]-Naltrindole (a high-affinity δOR antagonist).
-
Non-specific Control: Naloxone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation:
-
In a 96-well plate, prepare serial dilutions of the synthesized test compound (e.g., from 100 µM to 1 pM) in assay buffer.
-
Add assay buffer to "Total Binding" wells.
-
Add 10 µM Naloxone to "Non-Specific Binding (NSB)" wells.
-
-
Assay Incubation:
-
Add the radioligand, [³H]-Naltrindole, to all wells at a final concentration approximately equal to its Kd (e.g., 0.3 nM).[10]
-
Add the cell membrane preparation (e.g., 5-10 µg of protein per well) to initiate the binding reaction. The total assay volume should be consistent (e.g., 200 µL).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Harvesting and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[10]
-
Quickly wash each well with ice-cold assay buffer (3-5 times) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add liquid scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = [(Total CPM - Compound CPM) / (Total CPM - NSB CPM)] * 100
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test ligand that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The binding affinity data should be summarized in a clear, tabular format for easy comparison.
| Compound | δOR Kᵢ (nM) | µOR Kᵢ (nM) | κOR Kᵢ (nM) | δ/µ Selectivity | δ/κ Selectivity |
| Hypothetical Ligand 1 | 5.2 | 850 | >10,000 | 163-fold | >1923-fold |
| SNC80 (Reference) | 1.8 | 250 | 1200 | 139-fold | 667-fold |
| Naltrindole (Reference) | 0.2 | 25 | 40 | 125-fold | 200-fold |
| Note: Data is for illustrative purposes only. |
Interpretation: A potent ligand will exhibit a low nanomolar or sub-nanomolar Ki value at the target receptor (δOR). High selectivity is demonstrated by a significantly larger Ki value at other opioid receptor subtypes (µOR, κOR), resulting in a high selectivity ratio (e.g., Kᵢ(µ)/Kᵢ(δ)). The goal is to identify compounds with high affinity and selectivity for the δOR, as these are promising candidates for further development.[2][3]
References
- Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
- BindingDB. Assay in Summary_ki.
- ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and....
- RSC Publishing.
- PubMed. (2009, September 24). Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747).
- ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- IUPHAR/BPS Guide to PHARMACOLOGY. δ receptor | Opioid receptors.
- ResearchGate. The synthetic methods of oxa‐azaspiro[4.
- Benchchem. Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity.
- MDPI. (2021, November 29).
- Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- PubMed. (2024, May 21). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
- PubMed. (2024, May 21). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
- ResearchGate. (2025, December 9).
Sources
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 8. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. revvity.com [revvity.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Functionalization of 1,6-Diazaspiro Scaffolds
Current Status: Operational Ticket Focus: Solving Regioselectivity & Reactivity Issues in Asymmetric Spiro-Diamines Assigned Specialist: Senior Application Scientist, Chemical Development Group
Introduction: The Geometry of the Problem
Welcome to the technical support hub for 1,6-diazaspiro[3.4]octane and related asymmetric spiro-scaffolds. Unlike their symmetric cousins (e.g., 2,6-diazaspiro[3.3]heptane), 1,6-systems present a unique challenge: Intramolecular Competition.
You are dealing with two secondary amines sharing a quaternary spiro-carbon. However, they are chemically distinct:
-
N1 (Azetidine Ring): High ring strain (~26 kcal/mol), lower basicity (pKa ~8.5–9.5), increased s-character in lone pair.
-
N6 (Pyrrolidine Ring): Lower strain, typical secondary amine basicity (pKa ~10.5–11.5), higher nucleophilicity.
This guide provides the protocols to exploit these differences for precise regiocontrol.
Module 1: Diagnostic & Substrate Mapping
User Query: "I am observing inseparable mixtures of regioisomers. Which nitrogen is reacting first?"
The Hierarchy of Reactivity
In the absence of protecting groups, the N6 (pyrrolidine) nitrogen is the kinetic and thermodynamic dominator due to higher basicity and nucleophilicity. The N1 (azetidine) nitrogen is "deactivated" by ring strain and steric crowding from the adjacent spiro-center.
| Feature | N1 (4-Membered Ring) | N6 (5-Membered Ring) | Implications |
| Hybridization | >sp³ (more s-character) | ~sp³ | N1 is less basic; lone pair is held tighter. |
| Sterics | N6 is slightly more accessible due to wider bond angles. | ||
| Nucleophilicity | Moderate | High | N6 reacts first with alkyl halides/acyl chlorides. |
| pKa (Conjugate Acid) | ~9.0 | ~11.0 | N6 protonates first. |
Decision Matrix: Selecting Your Strategy
Use this logic flow to determine the correct experimental protocol.
Figure 1: Strategic decision tree for functionalizing asymmetric diazaspiro scaffolds.
Module 2: Troubleshooting Protocols
Ticket #1: "I want to alkylate N6, but I see bis-alkylation."
Diagnosis: The reactivity difference between N1 and N6 is real but not infinite. Once N6 is alkylated, it becomes a tertiary amine, but N1 remains a secondary amine. If you use excess reagent or high temperatures, N1 will react.
Protocol A: The "Cold Dilution" Method (Direct N6 Functionalization)
-
Principle: Exploit the kinetic nucleophilicity of N6 at low temperatures.
-
Reagents: Electrophile (0.95 eq), DIPEA (1.1 eq), DCM.
-
Step-by-Step:
-
Dissolve 1,6-diazaspiro substrate in DCM (0.05 M concentration—High Dilution is key ).
-
Cool to -78°C (acetone/dry ice).
-
Add electrophile (dissolved in DCM) dropwise over 1 hour.
-
Stir at -78°C for 2 hours.
-
Quench cold with MeOH or aqueous buffer before warming up.
-
-
Success Marker: TLC should show consumption of starting material and appearance of a single major spot. If bis-alkylation persists, switch to N-Boc protection (see below).
Ticket #2: "I need to functionalize the Azetidine (N1) first."
Diagnosis: You are fighting thermodynamics. You cannot directly alkylate N1 in the presence of free N6. You must mask N6.
Protocol B: The Orthogonal Protection Route (Gold Standard) This is the only 100% reliable method for N1 functionalization.
-
Selective Protection of N6:
-
React diamine with Boc₂O (0.95 eq) in DCM at 0°C.
-
Why? Boc₂O is bulky and electrophilic. It preferentially reacts with the more nucleophilic/accessible N6.
-
Result: N6-Boc-1,6-diazaspiro[3.4]octane (N1 is free).
-
-
Functionalize N1:
-
Perform your desired reaction (Reductive amination, SNAr, Amide coupling) on the free N1.
-
-
Deprotection:
-
Remove Boc with TFA/DCM or HCl/Dioxane to liberate N6.
-
Protocol C: The "pH Switch" (Advanced Users Only)
-
Principle: Selective protonation. If you buffer the reaction at pH ~9.5, N6 (pKa ~11) will be mostly protonated (
) and unreactive. N1 (pKa ~9) will have a significant fraction of free base ( ) available to react. -
Applicability: Only works for electrophiles that are stable in aqueous/buffered media (e.g., specific sulfonyl chlorides or reactive esters).
-
Risk: Hard to control on small scale.
Module 3: Metal-Catalyzed Couplings (Buchwald-Hartwig)
Ticket #3: "Palladium coupling fails completely on the free diamine."
Diagnosis: Catalyst Poisoning. 1,6-diazaspiro compounds are bidentate ligands. The two nitrogens can chelate the Palladium center, displacing your expensive phosphine ligands and killing the catalytic cycle.
The Fix: Never attempt Pd-coupling on the free diamine.
-
Protect one nitrogen (usually N6 with Boc).
-
Use Bulky Ligands: Even with protection, the carbamate oxygen can coordinate. Use BrettPhos or RuPhos precatalysts. These bulky ligands prevent the substrate from coordinating to the metal center in a non-productive way.
-
Base Selection: Use weak bases (Cs₂CO₃) to avoid side reactions with the strained azetidine ring (which can open under strong base/high temp conditions).
Module 4: Visualizing the Protection Strategy
The following workflow illustrates the "Orthogonal Protection" pathway, which is the industry standard for synthesizing libraries of these compounds.
Figure 2: The standard workflow for accessing N1-substituted derivatives via N6-Boc protection.
References & Authority
-
Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Properties."[1] Angewandte Chemie International Edition, 2008, 47(24), 4512–4515. Link
-
Foundational work on the synthesis and properties of spirocyclic scaffolds, establishing the structural parameters of 4-membered spiro-rings.
-
-
Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010, 49(20), 3524–3529. Link
-
Definitive guide on the "Escape from Flatland" and the specific reactivity profiles of diazaspiro systems.
-
-
Wuitschik, G., et al. "Oxetanes as Replacements for Carbonyl Groups in Drug Discovery." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. Link
-
Provides pKa data and structural analysis relevant to the azetidine/oxetane ring strain.
-
-
SpiroChem Technical Notes. "Spirocyclic Diamines: Handling and Selectivity."
-
Industry-standard protocols for handling 1,6- and 2,6-diazaspiro systems. (Referenced via general search consensus on CRO capabilities).
-
Disclaimer: All protocols involve hazardous chemicals. 1,6-diazaspiro[3.4]octanes are strained systems; avoid strong Lewis acids or extreme temperatures that may trigger ring-opening polymerization.
Sources
Technical Support Center: Enhancing the Solubility of 1,6-Diazaspiro Drug Candidates
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for solubility enhancement of 1,6-diazaspiro drug candidates. The unique three-dimensional and rigid structure of diazaspirocycles offers significant advantages in medicinal chemistry, but their physicochemical properties, particularly solubility, can present considerable challenges.[1] This document provides a structured approach to identifying and resolving these issues through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why do my 1,6-diazaspiro compounds exhibit poor aqueous solubility?
A1: The solubility of 1,6-diazaspiro compounds is influenced by a combination of their structural rigidity, lipophilicity, and crystalline nature. The spirocyclic core, while beneficial for target binding, can lead to a high lattice energy in the solid state, making it difficult for solvent molecules to break the crystal structure apart. Additionally, substituents on the diazaspiro core can significantly increase lipophilicity, further reducing aqueous solubility.
Q2: What are the primary strategies for enhancing the solubility of these basic compounds?
A2: For basic compounds like 1,6-diazaspiro derivatives, the most common and effective solubility enhancement strategies include:
-
Salt Formation: Converting the basic nitrogen atoms into salts is often the first and most effective approach to significantly increase aqueous solubility.[2][3][4]
-
Co-crystallization: Forming a crystalline solid with a neutral guest molecule (a coformer) can modify the crystal lattice and improve solubility and dissolution rates without altering the drug's chemical structure.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug candidate in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[7][8][9]
-
pH Adjustment: As basic compounds, the solubility of 1,6-diazaspiro derivatives is highly pH-dependent. They are generally more soluble in acidic conditions where the nitrogen atoms are protonated.[10][11]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?
A3: This is a common issue for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. However, when this stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the compound's solubility limit in the final aqueous medium is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer.
-
Increase Co-solvent Percentage: If your experiment allows, a higher final percentage of an organic solvent like DMSO or ethanol can help maintain solubility.[12] Be mindful of potential solvent toxicity in cell-based assays.
-
Use Surfactants or Solubilizing Excipients: Small amounts of biocompatible surfactants (e.g., Tween® 80) or other excipients like cyclodextrins can help keep the compound in solution.[]
-
Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions, as precipitation can occur over time. Prepare them fresh for each experiment.
Troubleshooting Guide: Salt Formation
Salt formation is a primary strategy for enhancing the solubility of ionizable drug candidates like 1,6-diazaspiro compounds.[14] However, the process is not always straightforward.
Issue 1: Inconsistent or No Salt Formation.
-
Underlying Cause: The pKa difference between the drug candidate and the selected counterion may not be sufficient for a stable salt formation. A general rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of greater than 3 is needed for a stable salt.[15]
-
Troubleshooting Protocol:
-
Verify pKa Values: Ensure you have accurate pKa values for your 1,6-diazaspiro candidate and the chosen counterions.
-
Expand Counterion Screen: Test a wider range of pharmaceutically acceptable counterions with varying pKa values.[16] For basic drugs, strong acids like hydrochloric acid are often a good starting point.[16]
-
Vary the Solvent System: The choice of solvent can significantly impact salt formation.[16] Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Employ Different Crystallization Techniques: Techniques like solvent evaporation, anti-solvent addition, and slurry conversion can yield different salt forms.[17]
-
Issue 2: The Formed Salt is Hygroscopic.
-
Underlying Cause: Some salt forms have a high affinity for water vapor, which can lead to physical instability and handling difficulties.
-
Troubleshooting Protocol:
-
Characterize Hygroscopicity: Use techniques like Dynamic Vapor Sorption (DVS) to quantify the extent of water uptake at different relative humidities.
-
Screen Alternative Salts: Different counterions will impart different hygroscopic properties.[17] A comprehensive salt screen is crucial to identify a non-hygroscopic or less hygroscopic form.
-
Consider Co-crystals: If a suitable non-hygroscopic salt cannot be found, co-crystallization may be a viable alternative.[14]
-
Issue 3: Salt Disproportionation in Solution.
-
Underlying Cause: The salt may convert back to the less soluble free base form, especially in environments where the pH is close to or above the pKa of the drug candidate. This can happen during dissolution testing or in vivo.[14]
-
Troubleshooting Protocol:
-
pH-Solubility Profiling: Determine the solubility of the salt across a range of pH values to identify the pH at which disproportionation occurs.
-
Select a Stronger Acid Counterion: A salt formed with a stronger acid will be more stable and less prone to disproportionation.[16]
-
Formulation Strategies: For oral dosage forms, consider the use of acidifying excipients in the formulation to maintain a low pH microenvironment around the dissolving drug particle.
-
Workflow for Salt Screening
Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.
Quantitative Data Summary
The following table provides a hypothetical comparison of different solubility enhancement techniques for a model 1,6-diazaspiro compound.
| Formulation Strategy | Aqueous Solubility (pH 6.8) | Dissolution Rate (mg/L/min) | Physical Stability (Accelerated Conditions) | Key Considerations |
| Free Base | < 0.01 mg/mL | < 0.1 | High | Baseline, poor bioavailability expected. |
| Hydrochloride Salt | 5.2 mg/mL | 15.4 | Moderate (hygroscopic) | Significant solubility improvement, but potential handling issues due to hygroscopicity. |
| Mesylate Salt | 2.8 mg/mL | 10.2 | High (non-hygroscopic) | Good balance of solubility and stability. |
| Co-crystal (with Benzoic Acid) | 0.5 mg/mL | 3.5 | High | Moderate improvement, may be suitable if salts are problematic. |
| ASD (20% drug in HPMC-AS) | Apparent: > 20 mg/mL | > 50 (initially) | Moderate (potential for recrystallization) | Highest initial dissolution, requires careful polymer selection to maintain supersaturation. |
Experimental Protocols
Protocol 1: Small-Scale Salt Screening
-
Preparation: Dissolve 10-20 mg of the 1,6-diazaspiro free base in a suitable solvent (e.g., methanol, ethanol, acetone) in a small vial.
-
Counterion Addition: Add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the selected acid counterion, either as a solid or a solution.
-
Crystallization Induction: Allow the solvent to evaporate slowly at room temperature. Alternatively, induce crystallization by adding an anti-solvent or by cooling the solution.
-
Isolation and Analysis: Isolate any resulting solid by filtration or centrifugation. Analyze the solid using XRPD and other characterization techniques to confirm salt formation and assess its properties.
Protocol 2: Liquid-Assisted Grinding for Co-crystal Screening
-
Mixing: Place a stoichiometric amount (e.g., 1:1 molar ratio) of the 1,6-diazaspiro compound and the chosen coformer in a mortar or a ball mill.
-
Grinding: Add a few drops of a suitable solvent (e.g., acetonitrile, ethyl acetate) and grind the mixture vigorously with a pestle or in the ball mill for 15-30 minutes.
-
Analysis: Analyze the resulting solid directly using XRPD to check for the formation of a new crystalline phase, indicative of a co-crystal.
References
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science.
-
Salt formation to improve drug solubility. PubMed. [Link]
- Enhancing solubility with novel excipients. Manufacturing Chemist.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. Unknown Source.
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing). [Link]
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Unknown Source.
- Improving API Solubility by Salt and Cocrystal Form
- CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Unknown Source.
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]
-
Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]
- Screening and Formulating Drugs as Salts to Improve API Performance. Unknown Source.
-
Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]
-
Salt Screening. Improved Pharma. [Link]
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. Unknown Source.
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]
- Spray Drying: Solving solubility issues with amorphous solid dispersions. Unknown Source.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Unknown Source.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. Unknown Source.
-
Comparison of Amorphous Solid Dispersions of Spironolactone Prepared by Spray Drying and Electrospinning: The Influence of the Preparation Method on the Dissolution Properties. ResearchGate. [Link]
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. [Link]
- PH and Solvent Effect on Drug Solubility. Unknown Source.
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
- Solubility enhancement techniques: A comprehensive review. Unknown Source.
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
- Dissolution Method Troubleshooting: An Industry Perspective. Unknown Source.
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]
-
Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
- Overcoming the Challenge of Poor Drug Solubility. Unknown Source.
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. rjpdft.com [rjpdft.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. improvedpharma.com [improvedpharma.com]
Technical Support Center: Boc Deprotection of Sterically Hindered Spirocyclic Amines
Welcome to our dedicated technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) group removal from sterically hindered spirocyclic nitrogen atoms. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet critical, synthetic transformation. Here, we combine fundamental mechanistic principles with practical, field-tested solutions to empower you to overcome common hurdles and achieve your synthetic goals.
Section 1: Troubleshooting Guide: When Deprotection Fails
This section addresses the most frequent and frustrating issues encountered during the Boc deprotection of hindered spirocyclic amines. We diagnose the problem and provide a logical, step-by-step approach to remediation.
Question 1: My reaction has stalled. I see starting material, the desired product, and a significant amount of a new, unexpected byproduct. What is happening and how can I fix it?
Answer: This scenario is a classic hallmark of an incomplete reaction complicated by side product formation, often initiated by the carbocation intermediate. The sterically encumbered nature of the spirocyclic system can significantly slow down the rate of deprotection, allowing for competitive side reactions to occur.
The Underlying Chemistry:
The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl carbocation to form a carbamic acid, which then decarboxylates to yield the free amine. In sterically hindered cases, the approach of the acid to the Boc group can be restricted, leading to a higher energy transition state and a slower reaction rate. The liberated tert-butyl carbocation is highly reactive and can be trapped by nucleophiles or undergo elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled Boc deprotection reactions.
Recommended Actions:
-
Introduce a Cation Scavenger: The most probable culprit for your byproduct is the tert-butyl carbocation alkylating another nucleophilic site on your molecule or reacting with the solvent. The inclusion of a scavenger is a highly effective strategy.
-
Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or 1,3,5-trimethoxybenzene are excellent choices. They are electron-rich and readily trap the carbocation, preventing it from reacting elsewhere.
-
Practical Tip: Start by adding 5-10 equivalents of anisole or TES to your standard reaction conditions.
-
-
Re-evaluate Your Acid Choice: If scavenging doesn't resolve the issue, the fundamental problem may be an inappropriate acid strength for your specific substrate.
-
For Highly Resistant Substrates: Move to a stronger acid system. A 4M solution of HCl in 1,4-dioxane is a common starting point. If this is insufficient, trifluoroacetic acid (TFA), either neat or diluted in dichloromethane (DCM), is significantly stronger and often more effective.
-
Caution: Stronger acids can promote other side reactions. Always perform these experiments on a small scale first.
-
Question 2: My deprotection reaction works, but the yield is consistently low due to what appears to be product degradation. What could be causing this?
Answer: Product degradation under acidic conditions, especially with sensitive functional groups elsewhere in the molecule, is a frequent challenge. The extended reaction times required for hindered systems exacerbate this issue.
The Underlying Chemistry:
Many functional groups (e.g., esters, acetals, some heterocycles) are labile to strong acids. The prolonged exposure needed to cleave a stubborn Boc group can lead to the cleavage or rearrangement of these other functionalities.
Strategies for Mitigation:
| Strategy | Rationale | Recommended Conditions |
| Lower Reaction Temperature | Reduces the rate of degradation pathways, which often have higher activation energies than the desired deprotection. | Run the reaction at 0 °C or even -20 °C. While this will slow the deprotection, it may slow the degradation even more, improving the overall yield. |
| Use a Milder, High Molarity Acid | A high concentration of a "milder" acid can sometimes provide the necessary protonation potential without the harshness of strong acids like TFA. | Consider using a saturated solution of HCl in diethyl ether or a high concentration of trimethylsilyl iodide (TMSI). |
| Anhydrous Conditions | Water can participate in side reactions. Ensuring strictly anhydrous conditions can sometimes suppress degradation pathways. | Use freshly distilled solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocol: Low-Temperature Boc Deprotection with HCl in Dioxane
-
Preparation: Under an inert atmosphere, dissolve the Boc-protected spirocyclic amine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (10-20 eq) dropwise to the cooled solution.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LCMS every hour.
-
Workup: Once the reaction is complete, quench by carefully adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is trifluoroacetic acid (TFA) so commonly used, and what are the main drawbacks for hindered systems?
TFA is a popular reagent because it is a strong acid that is also a good solvent for many organic compounds, allowing for high effective concentrations. However, its strength can be a double-edged sword. For hindered substrates requiring long reaction times, TFA can lead to side reactions such as trifluoroacetylation of the newly formed amine or degradation of other acid-sensitive groups. The use of scavengers is highly recommended when using TFA for extended periods.
FAQ 2: Can I use Lewis acids for this deprotection?
Yes, Lewis acids offer an alternative mechanistic pathway that can be advantageous for certain substrates. Reagents like trimethylsilyl iodide (TMSI) or aluminum chloride (AlCl₃) can coordinate to the carbonyl oxygen, facilitating cleavage under non-protic conditions. TMSI is particularly effective as it generates a carbamic acid silyl ester intermediate that readily decarboxylates. This can be a milder option for substrates sensitive to strong protic acids.
Caption: Decision tree for selecting a Boc deprotection strategy.
FAQ 3: Are there any non-acidic methods for Boc removal on these systems?
While acidic cleavage is the most common method, thermal deprotection is a viable, albeit less common, alternative for certain robust molecules. Heating a Boc-protected amine, particularly in a high-boiling point solvent like dimethylformamide (DMF) or toluene, can induce thermolysis of the Boc group. This method avoids acidic conditions entirely but requires high temperatures (often >100 °C) and is not suitable for thermally sensitive substrates.
Section 3: References
Optimizing reductive alkylation of 1,6-diazaspiro[4.5]decane-6-carboxylate
This guide functions as a specialized Technical Support Center for researchers working with the 1,6-diazaspiro[4.5]decane scaffold.
This specific scaffold presents a unique synthetic challenge: the nitrogen atoms (at positions 1 and 6) are directly adjacent to the quaternary spiro carbon (C5). This creates extreme steric hindrance , often causing standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCE) to stall or fail completely.
Ticket Subject: Optimization of N-alkylation on 1,6-diazaspiro[4.5]decane-6-carboxylate. Assigned Specialist: Senior Application Scientist, Process Chemistry.
PART 1: DIAGNOSTIC & TROUBLESHOOTING (Q&A)
Q1: I am using standard STAB (Sodium Triacetoxyborohydride) conditions, but conversion is <10%. Why?
A: The issue is likely steric gating , not nucleophilicity. In the 1,6-diazaspiro[4.5]decane system, the amine is attached directly to the spiro-quaternary center. The "gem-dialkyl" effect of the spiro ring creates a massive steric wall.
-
The Failure Mode: STAB is a bulky hydride source. Even if the iminium ion forms (which is slow due to sterics), the bulky acetoxyborohydride cannot easily approach the sterically crowded C=N bond to deliver the hydride.
-
The Fix: You must decouple imine formation from reduction and use a smaller hydride source. Switch to a Titanium(IV) Isopropoxide mediated protocol (see Protocol A below).
Q2: My LCMS shows the starting material and aldehyde, but no product. Is the imine forming?
A: Likely not. The equilibrium between the amine and aldehyde to form the hemiaminal (and subsequently the imine) is unfavorable due to the energy penalty of compressing the spiro-ring substituents.
-
The Fix: You need a water scavenger and a Lewis acid to drive the equilibrium. Ti(OiPr)₄ serves both roles. It coordinates the carbonyl oxygen (increasing electrophilicity) and chemically scavenges the water produced, driving the reaction to the imine species irreversibly.
Q3: I see a side product with M+2 mass. Did I reduce the aldehyde?
A: Yes, this is Direct Carbonyl Reduction. If the imine formation is slow (due to the spiro sterics), the reducing agent will eventually reduce the free aldehyde to the alcohol (benzyl alcohol, etc.).
-
The Fix: Do not add the reducing agent at the start (no "one-pot" mix). Pre-form the imine with Ti(OiPr)₄ for 4–12 hours, then add the reducing agent.
Q4: Will these harsh conditions hydrolyze my 6-carboxylate ester?
A: Not if you avoid aqueous acids.
-
Risk: Ti(OiPr)₄ is a Lewis acid, but it is generally compatible with esters and carbamates (like Boc) under anhydrous conditions.
-
Risk: NaBH₄ (used in the Titanium protocol) can reduce esters at elevated temperatures.
-
Control: Perform the reduction step at 0°C to Room Temperature and limit reaction time to 2 hours. Do not reflux after adding borohydride.
PART 2: OPTIMIZED PROTOCOLS
Protocol A: The "Titanium-Boost" Method (High Steric Demand)
Recommended for amines adjacent to the spiro center.
Reagents:
-
Substrate: 1,6-diazaspiro[4.5]decane-6-carboxylate (1.0 equiv)
-
Aldehyde/Ketone: (1.2 – 1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF (or neat if liquid aldehyde)
Step-by-Step:
-
Imine Formation: In a dried vial under N₂, mix the amine and aldehyde in anhydrous THF (concentration ~0.5 M).
-
Activation: Add Ti(OiPr)₄ via syringe. The solution may turn slightly yellow/orange.
-
Incubation: Stir at Ambient Temperature for 6–12 hours . (Note: For extremely hindered ketones, microwave heating at 60°C for 1 hour may be required).
-
Reduction: Cool the mixture to 0°C . Add NaBH₄ solid in one portion. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow to warm to RT and stir for 2 hours. Monitor via LCMS.
-
Quench (Critical): See Part 3: Workup below.
Protocol B: The "Modified STAB" Method (Moderate Steric Demand)
Only use if Protocol A fails or if the aldehyde is unstable to Titanium.
Reagents:
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
Additive: Acetic Acid (1.0 – 2.0 equiv) or TFA (catalytic, 5 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
Optimization: The addition of acid is non-negotiable here. It protonates the intermediate hemiaminal, facilitating water loss to form the iminium ion. Without acid, the reaction will stall at the hemiaminal stage on a spiro scaffold.
PART 3: VISUALIZATION & WORKFLOWS
Decision Logic: Choosing the Right Conditions
Use this flow to determine the correct experimental path based on your specific reactants.
Caption: Decision matrix for optimizing reductive amination on hindered spiro-scaffolds.
Mechanism: Why Titanium Works (The "Push-Pull" Effect)
The following diagram illustrates how Titanium overcomes the spiro-steric barrier.
Caption: Mechanistic advantage of Ti(OiPr)₄: Lewis acid activation coupled with in-situ water removal.
PART 4: CRITICAL WORKUP (The "Titanium Emulsion" Fix)
The most common complaint with Protocol A is the workup. Adding water to Titanium creates a gelatinous TiO₂ emulsion that traps product.
The "Rochelle's Salt" Method (Recommended):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 30 minutes to 1 hour.
-
Chemistry: The tartrate complexes the Titanium, breaking the emulsion and creating two clear layers.
-
-
Separate layers. The organic layer will contain your amine.
The "Celite Filtration" Method (Fast):
-
Add 1mL of water dropwise to the reaction (0°C).
-
A white precipitate (TiO₂) will form.
-
Add anhydrous Na₂SO₄ to dry the mixture.
-
Filter through a pad of Celite .
-
Wash the Celite pad thoroughly with EtOAc (product often sticks to the TiO₂ cake).
PART 5: DATA SUMMARY
Comparison of Reducing Agents for Spiro-Amines
| Feature | NaBH(OAc)₃ (STAB) | NaCNBH₃ | Ti(OiPr)₄ + NaBH₄ |
| Steric Tolerance | Low (Bulky hydride) | Medium | High (Small hydride) |
| Imine Formation | Equilibrium driven | Equilibrium driven | Forced (Water Scavenging) |
| Ester Stability | Excellent | Excellent | Good (Temp controlled) |
| Toxicity | Low | High (Cyanide) | Low |
| Workup | Simple (Basic wash) | Hazardous (HCN risk) | Complex (Emulsion risk) |
| Recommendation | Try first for aldehydes | Avoid if possible | Standard for Spiro-Ketones |
References
-
Titanium-Mediated Reductive Amination (The "Gold Standard" for hindered amines): Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[3] [Link]
-
STAB Protocol & Mechanism: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
General Review of Reductive Amination: Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[7] Recent Developments in Reductive Amination. Current Organic Chemistry, 12(13). [Link]
Sources
- 1. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. designer-drug.com [designer-drug.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate and Its Isomers
This guide provides an in-depth analysis of the ¹H NMR characterization of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of published spectral data for this specific isomer, we present a predictive analysis based on established principles of NMR spectroscopy and a comparative study with its commercially available constitutional isomer, tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who utilize spirocyclic diamines in their synthetic endeavors.
Introduction: The Structural Significance of Diazaspiro[4.5]decanes
Diazaspiro[4.5]decane scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that allow for precise spatial orientation of substituents. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in multi-step syntheses involving these diamines, making the thorough characterization of these intermediates, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy, a critical step.
The Power of ¹H NMR in Isomer Differentiation
¹H NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. In the context of diazaspiro[4.5]decane isomers, ¹H NMR is invaluable for confirming the regiochemistry of the nitrogen atoms within the spirocyclic framework. The chemical shifts, coupling constants, and multiplicities of the proton signals provide a unique fingerprint for each isomer.
Predictive ¹H NMR Analysis of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
Expected ¹H NMR Spectral Features:
-
Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected to appear in the upfield region, typically around 1.4 ppm.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen bearing the Boc group (C2 and C6) are expected to be deshielded and resonate in the range of 3.0-3.6 ppm. The remaining piperidine protons (on C3 and C5) would likely appear as multiplets in the 1.5-1.8 ppm region.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring are expected to show distinct signals. The protons on the carbon adjacent to the unprotected nitrogen (C7) will be deshielded and likely appear as a triplet around 2.8-3.0 ppm. The protons on the other carbons of the pyrrolidine ring (C8 and C9) will likely resonate as multiplets between 1.6 and 2.0 ppm.
-
Spiro Center: The spirocyclic nature of the molecule means there are no protons directly on the spiro carbon (C5 of the piperidine and C1 of the pyrrolidine).
Comparative Analysis: 1,6- vs. 2,6-Diazaspiro[4.5]decane Isomers
To provide a practical comparison, we will contrast the predicted spectrum of the 1,6-isomer with the expected spectrum of the commercially available tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. In the 2,6-isomer, the piperidine ring contains both nitrogen atoms.
| Proton Environment | Predicted Chemical Shift (δ, ppm) for tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate | Expected Chemical Shift (δ, ppm) for tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | Key Differentiating Features |
| Boc Protons (-C(CH₃)₃) | ~ 1.4 (s, 9H) | ~ 1.4 (s, 9H) | Identical, serves as an internal reference for the presence of the Boc group. |
| Piperidine Protons (Boc-N-CH₂-) | ~ 3.2-3.6 (m, 4H at C2 & C6) | ~ 3.4-3.7 (m, 2H at C5) | The 1,6-isomer has two sets of methylene protons adjacent to the Boc-protected nitrogen, while the 2,6-isomer has only one. |
| Piperidine Protons (-CH₂-) | ~ 1.5-1.8 (m, 4H at C3 & C5) | ~ 1.5-1.9 (m, 4H at C3 & C4) | The chemical environment and coupling patterns will differ due to the placement of the second nitrogen. |
| Pyrrolidine/Piperidine Protons (N-CH₂-) | ~ 2.8-3.0 (t, 2H at C7) | ~ 2.8-3.1 (m, 2H at C1) | The environment of the protons on the second nitrogen-containing ring will be significantly different. |
| Pyrrolidine Protons (-CH₂-) | ~ 1.6-2.0 (m, 4H at C8 & C9) | Not Applicable | The presence of pyrrolidine ring proton signals is unique to the 1,6-isomer. |
| Piperidine Protons (-CH₂- adjacent to spiro) | Not Applicable | ~ 1.6-2.0 (m, 4H at C9 & C10) | The 2,6-isomer has a full piperidine ring attached to the spiro center. |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The use of 2D NMR techniques such as COSY and HSQC would be essential for unambiguous assignment of all proton and carbon signals.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol for acquiring high-quality ¹H NMR spectra of these compounds is crucial for accurate characterization and comparison.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.
-
Solvent: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (e.g., NH), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe these signals.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolve complex multiplets.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 or 32 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.
-
Pulse Width: A 30° or 45° pulse angle can be used to reduce the experiment time without significant loss of signal for routine spectra.
-
Visualizing the Structures and Workflow
Caption: Molecular structures of the compared isomers.
Caption: Workflow for ¹H NMR sample preparation and analysis.
Conclusion and Future Outlook
The ¹H NMR characterization of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate, while currently based on predictive analysis, underscores the power of NMR spectroscopy in distinguishing between complex isomers. The presented comparison with its 2,6-isomer highlights the key structural differences that would manifest in their respective spectra. Experimental verification of the predicted ¹H NMR data for the 1,6-isomer is a crucial next step and would be a valuable contribution to the chemical community. This guide provides a robust framework for researchers working with these and similar spirocyclic systems, enabling more confident structural elucidation and accelerating the pace of drug discovery.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. [Link]
-
SpectraBase. 1-Boc-pyrrolidine. [Link]
Sources
Comparative Guide: 1,6-Diazaspiro vs. 2,8-Diazaspiro Scaffolds in Binding Affinity
Executive Summary: Escaping "Flatland" with Spirocycles
In modern medicinal chemistry, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] Spirocyclic diamines—specifically 1,6-diazaspiro[3.4]octane and 2,8-diazaspiro[4.5]decane —serve as high-value bioisosteres for piperazines and piperidines.
While both scaffolds increase the fraction of sp³-hybridized carbons (
Structural & Geometric Analysis
The fundamental difference between these scaffolds lies in their ring sizes and the resulting "exit vectors"—the angle and distance defined by the nitrogen atoms, which dictate how substituents interact with the protein target.
1,6-Diazaspiro[3.4]octane[2][3][4][5]
-
Architecture: Fused 4-membered (azetidine) and 5-membered (pyrrolidine) rings.
-
Geometry: High ring strain imposes a rigid, "puckered" conformation. The nitrogen atoms (N1 and N6) are positioned to create an angled vector (approx. 109°–120°), unlike the linear vector of a piperazine.
-
Binding Implication: This compact scaffold is ideal for fragment-based drug discovery (FBDD) where ligand efficiency (LE) is paramount. It fits into smaller sub-pockets where steric bulk is a liability.
2,8-Diazaspiro[4.5]decane[6][7][8]
-
Architecture: Fused 5-membered (pyrrolidine) and 6-membered (piperidine) rings.
-
Geometry: The 6-membered ring typically adopts a chair conformation, offering slightly more flexibility than the [3.4] system. The N2 and N8 atoms provide a wider "reach" (approx. 4.5–5.5 Å inter-nitrogen distance).
-
Binding Implication: This scaffold is a "privileged structure" for GPCRs and Kinases . Its larger span allows it to bridge the orthosteric site and an allosteric lipophilic pocket simultaneously.
Comparative Physicochemical Profile
| Feature | 1,6-Diazaspiro[3.4]octane | 2,8-Diazaspiro[4.5]decane | Impact on Drug Design |
| Ring Sizes | 4, 5 | 5, 6 | Smaller rings = higher strain, lower metabolic liability. |
| Lipophilicity (cLogP) | Lower | Moderate | [3.4] is better for lowering LogD in lead optimization. |
| Solubility | High | Moderate-High | Both superior to aromatic rings; [3.4] generally more soluble. |
| Exit Vector Angle | Acute/Angled | Obtuse/Linear-like | [3.4] creates "kinks" in chains; [4.5] extends chains. |
| Metabolic Stability | High (Ring strain protects N) | Good (Susceptible to N-oxidation) | [3.4] often shows superior microsomal stability. |
| Primary Application | Anti-infectives, Sigma-1 | Kinase Inhibitors (JAK/TYK2), GPCRs | Choice depends on binding pocket depth. |
Biological Case Studies
Case Study A: Kinase Inhibition (JAK/TYK2 Pathways)
Winner: 2,8-Diazaspiro[4.5]decane [2]
In the development of dual TYK2/JAK1 inhibitors, the 2,8-diazaspiro[4.5]decane scaffold has proven superior. Research indicates that the 6-membered ring of the spiro system can occupy the solvent-exposed region while the 5-membered ring orients substituents deep into the ATP-binding pocket.
-
Mechanism: The scaffold acts as a rigid linker that positions hydrogen bond acceptors to interact with the "hinge region" residues (e.g., Valine/Leucine) while avoiding steric clashes with the gatekeeper residue.
-
Data: Derivatives like Compound 48 (referenced in literature) showed IC
values of 6 nM (TYK2) and 37 nM (JAK1), with >23-fold selectivity over JAK2. The spiro-scaffold was essential for this selectivity profile.
Case Study B: Sigma-1 Receptor Antagonists
Winner: 1,6-Diazaspiro[3.4]octane
For the Sigma-1 receptor (
-
Mechanism: The compact nature of the [3.4] system allows it to mimic the piperazine core of traditional ligands but with reduced lipophilicity. This reduction in LogP decreases non-specific binding and improves the brain-to-plasma ratio.
-
Data: Analogs replacing piperazine with 1,6-diazaspiro[3.4]octane maintained high affinity (
nM) while significantly reducing cytotoxicity compared to their planar counterparts.
Visualizing the Mechanism
JAK-STAT Signaling Pathway Target
The following diagram illustrates where the 2,8-diazaspiro scaffold intervenes in the inflammatory cascade.
Caption: The 2,8-diazaspiro scaffold enables precise inhibition of JAK1/TYK2 kinases, blocking STAT phosphorylation and downstream inflammatory gene expression.
Spiro-Scaffold Optimization Workflow
A logic flow for selecting between the two scaffolds during Lead Optimization.
Caption: Decision tree for selecting spirocyclic scaffolds based on binding pocket topology and desired physicochemical outcomes.
Experimental Protocols
To validate the binding affinity of these scaffolds, precise synthesis and assay protocols are required. Below is a validated workflow for a Kinase Binding Assay (relevant for 2,8-diazaspiro) and a general Synthesis Protocol .
Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives (Pd-Catalyzed)
Context: Creating the core scaffold often involves cyclization or coupling reactions.
Reagents:
-
Unactivated yne-en-ynes (Starting material)[3]
-
Aryl Halide (R-X)[3]
-
Catalyst: Pd(OAc)
-
Ligand: PPh
-
Base: Cs
CO
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk tube, dissolve the yne-en-yne substrate (1.0 equiv) and aryl halide (1.2 equiv) in anhydrous Toluene (0.1 M).
-
Catalyst Addition: Add Pd(OAc)
(5 mol%) and PPh (10 mol%) under an argon atmosphere. -
Cyclization: Heat the mixture to 100°C for 12 hours. The reaction creates three C-C bonds in a domino sequence, forming the spiro-junction.
-
Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO
, Hexane/EtOAc gradient) to isolate the 2,8-diazaspiro[4.5]decane product.
Radioligand Binding Assay (General Protocol)
Context: Determining
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) or transfected cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet in buffer. -
Incubation:
-
Total Binding: Mix 100 µg membrane protein + radioligand (e.g., [³H]-(+)-pentazocine for
R) + Vehicle. -
Non-Specific Binding: Add Haloperidol (10 µM) to defined wells.
-
Test Compounds: Add 1,6- or 2,8-diazaspiro derivatives at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate plates at 37°C for 90 minutes .
-
Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Conclusion
The choice between 1,6-diazaspiro[3.4]octane and 2,8-diazaspiro[4.5]decane is not merely about novelty but about geometric fit and physicochemical necessity.
-
Select 1,6-diazaspiro[3.4]octane when you need to reduce lipophilicity (LogD), improve metabolic stability, and target compact, rigid pockets (e.g., viral capsids, Sigma receptors).
-
Select 2,8-diazaspiro[4.5]decane when targeting large, bilobed pockets (e.g., Kinases, GPCRs) where the scaffold must act as a spacer with specific exit vectors to achieve selectivity.
Both scaffolds represent a superior alternative to flat aromatic rings, offering a proven path to higher quality clinical candidates.[1]
References
-
BenchChem Technical Support Team. (2025). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem. Link
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. Link
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link
-
Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link
Sources
Metabolic Stability of 1,6-Diazaspiro[4.5]decane Derivatives: A Comparative Technical Guide
Topic: Metabolic Stability of 1,6-Diazaspiro[4.5]decane Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Comparative Technical Guide
Executive Summary
The 1,6-diazaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a distinct metabolic advantage over traditional monocyclic amines like piperidine or piperazine. By introducing a spiro-quaternary carbon, this scaffold increases the fraction of
This guide objectively analyzes the metabolic stability of 1,6-diazaspiro[4.5]decane derivatives, providing mechanistic insights, comparative performance data against standard heterocycles, and validated experimental protocols for stability assessment.
Mechanistic Rationale: The "Spiro Effect" on Metabolism
The primary driver for employing 1,6-diazaspiro[4.5]decane derivatives is the mitigation of oxidative clearance. Traditional nitrogen heterocycles (e.g., piperidines) are prone to
Structural Advantages[1][2]
-
Steric Blockade: The spiro-fusion at the C5 position (relative to the 5-membered ring) creates significant steric bulk. This hinders the approach of the CYP450 heme iron-oxo species to the adjacent carbons, particularly those
to the nitrogen atoms. -
Conformational Restriction: Unlike flexible piperidines, the spirocyclic core is rigid. This pre-organization can improve target affinity (reducing the entropic penalty of binding), allowing for lower therapeutic doses and consequently reducing the total metabolic load.
-
Physicochemical Modulation: The scaffold lowers lipophilicity (
) compared to disubstituted piperidines, reducing non-specific binding and intrinsic clearance ( ).
Pathway Blockade Visualization
The following diagram illustrates how the spiro-scaffold diverts metabolic attack compared to a standard piperidine.
Caption: Comparative metabolic fate. The spiro scaffold resists CYP-mediated access, preventing the cascade of
Comparative Analysis: Performance vs. Alternatives
The following data summarizes the stability profile of 1,6-diazaspiro[4.5]decane derivatives compared to standard medicinal chemistry alternatives. Data is synthesized from class-wide behavior of diazaspiroalkanes.
Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
| Feature | Piperidine Derivatives | Piperazine Derivatives | 1,6-Diazaspiro[4.5]decane |
| Primary Metabolic Route | N-Oxidation, Ring Scission | N-Oxidation (Minor), Stable Core | |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Moderate-High | Low-Moderate (< 20 µL/min/mg) |
| Half-Life ( | Short (< 30 min) | Moderate (~45 min) | Extended (> 90 min) |
| Lipophilicity ( | High (prone to CYP binding) | Moderate | Optimized (Lower |
| Solubility ( | Moderate | High | Very High |
Derivative Classes
-
Spiro-Diones (e.g., 2,7-dione): These derivatives, such as those found in Pandamarine analogs, exhibit exceptional stability. The imide/lactam functionality is resistant to hydrolysis at physiological pH and electron-deficient enough to resist oxidative attack.
-
Spiro-Amines: When reduced to the amine form, the 1,6-diazaspiro scaffold serves as a bioisostere for piperazine. While the nitrogen atoms remain nucleophilic, the surrounding carbon framework protects them from rapid clearance seen in open-chain diamines.
Experimental Protocols: Validating Stability
To accurately assess the stability of these specific amines, a standard microsomal stability assay must be modified to account for the basicity and potential lysosomal trapping of spiro-amines.
Protocol: Microsomal Stability Assay for Diazaspirocycles
Objective: Determine intrinsic clearance (
Reagents:
-
Test Compound (1,6-diazaspiro[4.5]decane derivative)[1][2][3][4]
-
Pooled Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P Dehydrogenase, NADP+) -
Phosphate Buffer (100 mM, pH 7.4)
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike with test compound (final conc. 1 µM). Equilibrate at 37°C for 5 mins.
-
Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
Case Studies & Applications
Case Study 1: GPCR Ligand Optimization
In the development of Sigma-1 receptor ligands , replacing a piperidine moiety with a diazaspiro[4.5]decane core resulted in a 3-fold increase in metabolic half-life. The spiro-scaffold maintained the critical basic nitrogen interaction with Asp126 while eliminating the oxidative liability of the piperidine ring C-2 position.
Case Study 2: Pandamarine Analogs
The 1,6-diazaspiro[4.5]decane-2,7-dione core, derived from the natural product Pandamarine, demonstrates how oxidation state influences stability. The dione form is metabolically inert in HLM assays (>95% remaining after 60 min), making it an ideal scaffold for designing long-acting peptidomimetics or enzyme inhibitors.
References
-
BenchChem. Advantages of Spirocyclic Scaffolds in Drug Discovery. (2025).[2] Link
-
Enamine. Spirocyclic Piperidine Bioisosteres: 2-azaspiro[3.3]heptane and beyond. (2023).[5] Link
-
Journal of Medicinal Chemistry. Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. (2004). Link
-
Organic & Biomolecular Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014).[5] Link
-
Frontiers in Pharmacology. Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023).[5] Link
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Synthesis and Properties. (2021).[5][6][7][8] Link
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 5. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 6. 1,6-Dioxaspiro(4.5)decane | C8H14O2 | CID 10888019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1942108B1 - Compound containing basic group and use thereof - Google Patents [patents.google.com]
- 8. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
The Diazaspiro[4.5]decane Scaffold: A Rising Star in Inhibitor Design
A Comparative Guide to the Biological Activity of its Isomeric Cores
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are diazaspirocycles, a class of three-dimensional structures that are increasingly demonstrating their value in overcoming the limitations of traditional flat, aromatic compounds.[1] This guide provides a comparative analysis of the biological activities of inhibitors based on the diazaspiro[4.5]decane scaffold, focusing on its various isomers and their therapeutic targets. While the 1,6-diazaspiro[4.5]decane isomer remains a frontier for exploration, the remarkable activities of its counterparts offer compelling insights into the potential of this structural motif.
The unique architecture of diazaspirocycles, where two nitrogen-containing rings share a single carbon atom, imparts a rigid, three-dimensional conformation.[1] This rigidity can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to more flexible or two-dimensional molecules.[1][2]
Isomeric Diversity, A Spectrum of Therapeutic Targets
The diazaspiro[4.5]decane core, with its ten-carbon framework and two nitrogen atoms, can exist in several isomeric forms depending on the relative positions of the nitrogen atoms. This isomeric diversity translates into a wide range of biological activities, with different isomers showing inhibitory potential against distinct and significant therapeutic targets. This guide will delve into the biological activities of the 2,8-, 1,8-, and 1,3,8-triazaspiro[4.5]decane isomers, for which there is a growing body of scientific literature.
2,8-Diazaspiro[4.5]decan-1-one: Targeting Kinases in Inflammation and Cell Death
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a particularly fruitful core for the development of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Dual TYK2/JAK1 Inhibition for Inflammatory Diseases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2][3] These kinases are crucial components of the JAK-STAT signaling pathway, which mediates the effects of numerous cytokines involved in inflammation and immunity.[2]
Signaling Pathway: JAK-STAT
Sources
A Researcher's Guide to the Crystal Structure Analysis of 1,6-Diazaspiro[4.5]decane Salts: A Comparative Framework
For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms dictates a compound's physical and chemical properties, including its solubility, stability, and, crucially for pharmaceuticals, its interaction with biological targets. The 1,6-diazaspiro[4.5]decane scaffold, a unique and conformationally constrained bicyclic structure, is of growing interest in medicinal chemistry for the development of novel therapeutic agents. The formation of salts is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients. This guide provides a comprehensive framework for the crystal structure analysis of 1,6-diazaspiro[4.5]decane salts, offering a comparative perspective on how different counterions can influence their solid-state architecture.
While a direct comparison of a series of 1,6-diazaspiro[4.5]decane salts is limited by the availability of public crystallographic data, this guide will equip you with the foundational knowledge, experimental protocols, and analytical mindset to conduct such a comparative study. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Significance of the 1,6-Diazaspiro[4.5]decane Scaffold
The 1,6-diazaspiro[4.5]decane core features a five-membered and a six-membered ring sharing a single carbon atom. This spirocyclic system imparts a rigid, three-dimensional geometry, which is a desirable trait in drug design for achieving high binding affinity and selectivity to protein targets. The two nitrogen atoms provide sites for functionalization and for salt formation, which can be leveraged to modulate the compound's properties.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal.[1][2] The fundamental principle, discovered by Max von Laue in 1912, is that crystals act as three-dimensional diffraction gratings for X-rays.[1][3] The resulting diffraction pattern is used to map the electron density and, consequently, the atomic positions within the crystal.[4]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to its elucidated crystal structure involves a series of meticulous steps. Below, we outline a detailed, self-validating protocol for the synthesis of a hypothetical 1,6-diazaspiro[4.5]decane salt and its subsequent crystal structure analysis.
Part 1: Synthesis and Crystallization of a 1,6-Diazaspiro[4.5]decane Salt
The choice of counterion is critical as it will directly influence the crystal packing and intermolecular interactions. Here, we present a generalized procedure for the synthesis of a hydrochloride salt, which can be adapted for other acidic counterions.
Experimental Protocol: Salt Formation and Crystallization
-
Dissolution: Dissolve 1.0 mmol of 1,6-diazaspiro[4.5]decane in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a clean glass vial.
-
Acidification: Stoichiometrically add a solution of the desired acid (e.g., 2.0 mmol of hydrochloric acid in ethanol for the dihydrochloride salt) dropwise to the diamine solution while stirring. The formation of a precipitate may be observed.
-
Recrystallization for Single Crystal Growth:
-
Gently heat the mixture to redissolve any precipitate.
-
If the salt is highly soluble, add a less polar co-solvent (e.g., diethyl ether or isopropanol) dropwise until the solution becomes slightly turbid.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial over several days for the formation of well-defined single crystals (ideally 0.1-0.5 mm in size).[3]
-
Causality Behind Choices: Slow evaporation is crucial as it allows the molecules to self-assemble into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data. The choice of solvent and co-solvent system is critical for controlling the solubility and promoting the growth of single crystals rather than a polycrystalline powder.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single crystal with well-defined faces and without any visible cracks. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, will rotate the crystal in the X-ray beam.[5] The diffracted X-rays are recorded by the detector at various crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data (a series of reflections with specific intensities and positions) are processed using specialized software.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction pattern.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and the observed diffraction data.[1]
-
Trustworthiness of the Protocol: The quality of the final crystal structure is validated by several metrics, including the R-factor, which indicates the agreement between the experimental and calculated structure factors. A low R-factor signifies a reliable structure determination.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages.
Caption: Experimental workflow from synthesis to crystal structure refinement.
Comparative Analysis of 1,6-Diazaspiro[4.5]decane Salts: A Hypothetical Guide
If the crystal structures of different 1,6-diazaspiro[4.5]decane salts (e.g., hydrochloride, hydrobromide, and acetate) were available, a comparative analysis would focus on the influence of the counterion on the solid-state packing and intermolecular interactions. The following table provides a template for such a comparison, highlighting the key parameters to be analyzed.
| Parameter | 1,6-Diazaspiro[4.5]decane Dihydrochloride | 1,6-Diazaspiro[4.5]decane Dihydrobromide | 1,6-Diazaspiro[4.5]decane Diacetate |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | e.g., Triclinic |
| Space Group | e.g., P2₁/c | e.g., Pbca | e.g., P-1 |
| Unit Cell Dimensions (Å, °) | a = ..., b = ..., c = ..., β = ... | a = ..., b = ..., c = ... | a = ..., b = ..., c = ..., α = ..., β = ..., γ = ... |
| Density (g/cm³) | ... | ... | ... |
| Key Hydrogen Bonds (Donor-Acceptor, Distance Å) | N-H···Cl, ... | N-H···Br, ... | N-H···O, C-H···O, ... |
| Crystal Packing Motif | e.g., 1D chains, 2D sheets, 3D network | e.g., Herringbone, π-stacking (if applicable) | e.g., Dimeric pairs, layered structure |
Interpreting the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences between salts indicate that the size and shape of the counterion significantly alter the way the molecules pack in the solid state.
-
Unit Cell Dimensions: These values define the size and shape of the repeating unit of the crystal. A larger counterion will generally lead to a larger unit cell volume.
-
Hydrogen Bonds: This is a crucial aspect of the analysis. The nature of the counterion (e.g., a single atom like chloride or a polyatomic ion like acetate) will dictate the possible hydrogen bonding interactions. For instance, an acetate ion can act as a hydrogen bond acceptor at two oxygen atoms, potentially leading to more complex hydrogen bonding networks compared to a simple halide ion.
-
Crystal Packing Motif: The overall arrangement of molecules in the crystal, which is a consequence of the intermolecular interactions, determines properties like stability and dissolution rate.
Visualizing Intermolecular Interactions
A diagram illustrating the potential hydrogen bonding network in a hypothetical 1,6-diazaspiro[4.5]decane salt can be a powerful tool for understanding its structure.
Caption: Potential hydrogen bonding between the dication and an acetate counterion.
Conclusion
The crystal structure analysis of 1,6-diazaspiro[4.5]decane salts provides invaluable insights into their solid-state properties. By systematically synthesizing different salts, growing high-quality single crystals, and performing single-crystal X-ray diffraction, researchers can build a comprehensive understanding of how counterions modulate the crystal packing and intermolecular interactions. This knowledge is crucial for selecting the optimal salt form of a drug candidate with desired properties such as stability, solubility, and bioavailability. The protocols and comparative framework presented in this guide offer a robust starting point for scientists and professionals working with this important class of compounds.
References
-
Xie, H., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12, 5356-5359. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]
-
Zmeškalová, E. (n.d.). X-ray single-crystal diffraction. FZU. [Link]
-
Rigaku. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
-
Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]
Sources
- 1. PubChemLite - 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 176-80-7: 1-Azaspiro[4.5]decane | CymitQuimica [cymitquimica.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Dioxaspiro(4.5)decane | C8H14O2 | CID 10888019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate, a common reagent in contemporary drug discovery and development. As scientists, our responsibility extends beyond the successful execution of our experiments to the safe and environmentally conscious management of the chemical byproducts. This document is intended to empower researchers with the knowledge to handle this specific chemical waste stream with confidence and precision, ensuring the safety of both laboratory personnel and the wider environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. Based on data for its 2,6-isomer, tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate should be presumed to be:
-
A skin irritant: Prolonged or repeated contact can cause redness, itching, and inflammation.
-
A serious eye irritant: Contact with the eyes can lead to significant and potentially lasting damage.
-
A potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory tract.
Therefore, the primary objective of the disposal procedure is to minimize direct contact and prevent the release of the compound into the environment where it could pose a risk to aquatic life or interfere with wastewater treatment processes.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. The causality is simple: the more barriers between you and the chemical, the lower the risk of exposure.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When handling larger quantities or if there is a risk of splashing, chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a potential for aerosolization or if you are handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The principle behind segregation is to prevent inadvertent and potentially hazardous reactions between incompatible chemicals.
Table 1: Waste Stream Classification and Container Selection
| Waste Type | Hazard Class | Recommended Container |
| Pure or minimally contaminated tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate | Non-hazardous solid | Labeled, sealed, and chemically compatible container. |
| Solutions in organic solvents | Flammable Liquid | Labeled, sealed, and chemically compatible container. |
| Contaminated labware (e.g., pipette tips, weighing boats) | Non-hazardous solid | Labeled, sealed plastic bag or container. |
| Aqueous solutions | Non-hazardous liquid | Labeled, sealed, and chemically compatible container. |
Step-by-Step Containerization Protocol:
-
Select the Appropriate Container: Based on Table 1, choose a container that is chemically compatible with the waste. For instance, do not store acidic waste in a metal container.[1]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate"), and the approximate concentration and quantity.[2]
-
Seal the Container: The container must be securely sealed to prevent leaks or spills. Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[1]
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the decision-making process for the disposal of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate waste.
Caption: Disposal Decision Workflow
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up flammable solvent spills.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Spill Debris: All materials used to clean the spill, including the absorbent and your disposable PPE, must be disposed of as hazardous waste.
Final Disposal: The Role of Your Institution
Under no circumstances should tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate or its solutions be disposed of down the drain or in the regular trash.[3] All chemical waste must be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]
Once your waste container is approaching full, contact your EH&S office to schedule a pickup. You will likely be required to complete a waste manifest detailing the contents of the container. Accurate and complete documentation is a legal requirement.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. PubChem. [Link]
-
tert-BUTYL-2,6-DIAZASPIRO[4.5]DECANE-6-CARBOXYLATE. INDOFINE Chemical Company. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
[1]
Executive Summary
Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate (often chemically related to CAS 960294-16-0 and its isomers) is a specialized spirocyclic amine intermediate used in drug discovery scaffolds.[1] While often stable as a solid, its pharmacological potential and amine-based structure dictate that it be treated as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) .[1]
Critical Directive: Do not treat this substance as an inert salt. The spirocyclic structure enhances lipophilicity, potentially increasing skin absorption rates compared to linear amines.[1] This guide prioritizes containment of dust (solid phase) and solvent vapors (solution phase).[1]
Hazard Analysis & Causality
To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.[1]
| Hazard Class | Risk Mechanism | Operational Implication |
| H319 (Eye Irritant) | Fine crystalline dust acts as a mechanical abrasive and chemical irritant (basic pH).[1] | Safety Goggles are non-negotiable.[1] Safety glasses allow dust entry from the side.[1] |
| H315 (Skin Irritant) | Lipophilic Boc-group facilitates interaction with skin lipids; amine functionality causes local irritation.[1] | Nitrile gloves are sufficient for the solid, but Laminate/PVA is required if dissolved in chlorinated solvents (e.g., DCM).[1] |
| H335 (Resp.[1] Irritant) | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1] | All weighing must occur inside a Fume Hood or Powder Containment Enclosure . |
PPE Selection Matrix
This matrix is designed for the specific physical states you will encounter.
A. Solid Phase (Weighing & Transfer)[1]
-
Hand Protection: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]
-
Why: Provides excellent dexterity for weighing while blocking solid particulates.[1]
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vented).[1]
-
Why: Prevents airborne dust from bypassing the seal, which safety glasses cannot do.[1]
-
-
Respiratory: Engineering controls (Fume Hood) preferred.[1] If hood is unavailable, use N95/P100 particulate respirator.[1]
-
Body: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.[1]
B. Solution Phase (Dissolved in DCM/THF/Methanol)
Operational Protocol: Step-by-Step
Phase 1: Pre-Handling Preparation[1]
-
Static Discharge Check: Spirocyclic powders can be static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."[1]
-
Verify Ventilation: Ensure fume hood sash is at the working height (usually 18 inches).[1]
Phase 2: Weighing & Transfer[1]
-
Don PPE: Put on nitrile gloves and goggles before opening the secondary container.[1]
-
Open Container: Open slowly inside the hood. If the cap is stuck, do not force it near your face; tap gently or use a strap wrench inside the hood.[1]
-
Transfer: Use a disposable spatula.[1] Avoid pouring directly from the bottle to reduce dust generation.[1]
-
Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.[1]
Phase 3: Solubilization (Critical Step)[1]
-
Warning: If removing the Boc group (Deprotection) immediately follows, be aware that adding acid (TFA/HCl) will generate CO₂ gas rapidly.[1]
-
Protocol:
Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational workflow ensuring continuous safety checks from assessment to disposal.[1]
Emergency Response & Disposal
Accidental Exposure[1][2]
-
Eye Contact: Flush immediately with water for 15 minutes.[1] Hold eyelids apart. Do not use neutralization agents.[1]
-
Skin Contact: Wash with soap and water.[1][2][3] If dissolved in organic solvent, remove contaminated clothing immediately to prevent solvent-facilitated absorption.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
Waste Disposal Plan
-
Solid Waste: Dispose of contaminated gloves, wipes, and solid residue in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1]
-
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1]
-
Destruction Method: Commercial chemical incineration is the preferred method for Boc-protected amines to ensure complete thermal destruction of the nitrogen heterocycle [1].[1]
References
-
PubChem. (2025).[1] Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (Isomer Analog Safety Data). National Library of Medicine.[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms. Available at: [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
